molecular formula C13H13N5O2 B11846433 4-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

4-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B11846433
M. Wt: 271.27 g/mol
InChI Key: BABCAVAFRLDWQK-UHFFFAOYSA-N
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Description

4-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 4-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This unique structure contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C13H13N5O2

Molecular Weight

271.27 g/mol

IUPAC Name

4-(1,5-dimethylpyrazol-4-yl)-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H13N5O2/c1-7-9(6-15-17(7)2)8-4-5-14-12-10(8)11(13(19)20)16-18(12)3/h4-6H,1-3H3,(H,19,20)

InChI Key

BABCAVAFRLDWQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=C3C(=NN(C3=NC=C2)C)C(=O)O

Origin of Product

United States

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